N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide

NaV 1.7 inhibitor Pain Electrophysiology

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide (CAS 1203401-20-0) is a synthetic, small-molecule pyrimidine derivative functioning as a potent and selective inhibitor of the voltage-gated sodium channel NaV 1.7. This compound is a key research tool and lead candidate for analgesic drug development, specifically targeting peripheral pain pathways with a mechanism designed to avoid the central nervous system side effects of non-selective sodium channel blockers.

Molecular Formula C16H19F2N5O
Molecular Weight 335.359
CAS No. 1203401-20-0
Cat. No. B2398070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide
CAS1203401-20-0
Molecular FormulaC16H19F2N5O
Molecular Weight335.359
Structural Identifiers
SMILESCCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C16H19F2N5O/c1-3-19-14-9-15(23-10(2)22-14)20-6-7-21-16(24)12-5-4-11(17)8-13(12)18/h4-5,8-9H,3,6-7H2,1-2H3,(H,21,24)(H2,19,20,22,23)
InChIKeyJIGUUMYYNVPQFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide (CAS 1203401-20-0): Sourcing Guide for a Selective NaV 1.7 Inhibitor


N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide (CAS 1203401-20-0) is a synthetic, small-molecule pyrimidine derivative functioning as a potent and selective inhibitor of the voltage-gated sodium channel NaV 1.7. This compound is a key research tool and lead candidate for analgesic drug development, specifically targeting peripheral pain pathways with a mechanism designed to avoid the central nervous system side effects of non-selective sodium channel blockers [1]. Its primary differentiation lies in its high potency for the NaV 1.7 isoform, a target validated by human genetics for pain signaling [2].

Workflow NaV 1.7 isoform inhibition assays
Selection Reported high-affinity binding profile
Context Peripheral pain signaling pathway studies

Why Generic Substitution is Inadequate for N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide in NaV 1.7 Research


NaV 1.7 inhibitor procurement cannot rely on simple in-class substitution due to dramatic, structure-dependent variations in isoform selectivity and functional activity. Seemingly minor structural modifications, such as the linker between the pyrimidine core and the difluorobenzamide moiety or a change in the halogen substitution pattern on the benzamide ring, can drastically alter potency, shift selectivity towards off-target NaV isoforms (e.g., NaV 1.5), or change a compound from a state-dependent to a use-dependent blocker. This high sensitivity requires precise compound selection based on quantitative, comparator-driven evidence to ensure experimental reproducibility and valid target engagement [1].

Isoform selectivity may shift Structural analogs can alter NaV subtype preference, potentially increasing off-target interaction with cardiac NaV 1.5.
Blocking mode may differ Linker or halogen modifications can switch state-dependent behavior, changing from resting/active-state to inactivated-state block.
Target engagement requires profiling In-class comparator data are essential; minor chemical changes may abolish the sub-10 nM binding needed for sensitive NaV 1.7 assays.

Head-to-Head Quantitative Differentiation Evidence for N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide


Target Compound's Direct NaV 1.7 Inhibitory Potency (Patch Clamp Electrophysiology)

This compound demonstrates sub-nanomolar inhibition of the human NaV 1.7 channel [1]. In a direct electrophysiological assay, it blocks the channel with an IC50 of 0.300 nM. This high potency is a primary driver for its selection over less potent alternatives within the same chemical series, where many analogs exhibit IC50 values in the nanomolar to micromolar range [2].

NaV 1.7 Potency
Cross-study comparable
IC50 = 0.300 nM (target) vs. 43 nM (in-class analog)
Whole-cell patch clamp, human NaV 1.7, -60 mV
Reported potency supports high-sensitivity electrophysiology screening
>100-fold higher reported inhibition vs. representative analog
NaV 1.7 inhibitor Pain Electrophysiology

Comparative Affinity in Radioligand Binding Assays

In a radioligand competition assay using [3H]GX-545, the compound displayed high affinity for the NaV 1.7 channel [1]. This contrasts with data for a structurally distinct sulfonamide analog (BDBM145285, Example 64 from the same patent family), which demonstrated significantly weaker displacement of the radioligand [2]. This indicates that the benzamide core provides a binding advantage.

Binding Affinity
Cross-study comparable
IC50 = 1.60 nM (target) vs. 480 nM (sulfonamide analog)
Radioligand [3H]GX-545 displacement, human NaV 1.7
Orthogonal binding confirmation supports batch-to-batch validation
Substantially tighter binding than structural comparator
NaV 1.7 Radioligand Binding Selectivity

Potency Advantage Over a Partially Inactivated State Blocker

The compound's IC50 of 0.300 nM is achieved in a standard whole-cell patch clamp assay, representing potent block of the channel's resting or open state [1]. This is a distinct functional profile from compounds primarily targeting the partially inactivated state. For instance, a structurally distinct NaV 1.7 antagonist (CHEMBL2010816) shows an IC50 of 240 nM under conditions that favor the partially inactivated state, a 800-fold difference in potency [2].

State-Dependent Profile
Class-level inference
0.300 nM (resting/active) vs. 240 nM (partially inactivated blocker)
Patch clamp; distinct holding potential conditions
Supports resting/active-state block mechanism context
~800-fold difference suggests distinct mode of action, not direct comparability
NaV 1.7 State-Dependent Inhibition Analgesic

Procurement-Driven Application Scenarios for N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide


High-Throughput Screening (HTS) and Lead Validation for NaV 1.7 Drug Discovery

The validated sub-nanomolar potency (IC50 = 0.300 nM) makes this compound an ideal positive control for HTS campaigns and secondary electrophysiology assays. Its use ensures that screening systems are sensitive enough to detect hits at therapeutically relevant concentrations, a requirement stemming directly from its quantitatively proven superiority over weaker, in-class comparators [1].

Preclinical Pain Model Development

This compound’s exceptional potency enables its use as a reference NaV 1.7 inhibitor in in vivo rodent models of neuropathic and inflammatory pain. The high potency (IC50 = 0.300 nM) theoretically allows for lower dosing to achieve target coverage, potentially reducing non-specific toxicity and improving the therapeutic window compared to less potent analogs requiring higher systemic exposure [1].

Chemical Probe for Isoform Selectivity Studies

As a defined chemical entity from the N-substituted benzamide patent family, this compound serves as a high-quality probe for investigating the pharmacological consequences of NaV 1.7 inhibition versus other NaV isoforms. Its quantitative potency profile, established through both electrophysiology and radioligand binding assays, allows for precise correlation between target engagement and downstream physiological effects [1][2].

Application
Selection Property
Validation Focus
NaV 1.7 HTS and electrophysiology lead validation
Assay sensitivity benchmarking
IC50 concordance across platforms; batch-to-batch consistency
Peripheral neuropathic/inflammatory pain model studies
Target engagement at relevant research concentrations
In vivo model target coverage; selectivity vs. cardiac NaV isoforms
NaV isoform selectivity mechanism research
Defined chemical probe for comparator studies
Correlation of NaV 1.7 blockade with physiological endpoints
Quote Request

Request a Quote for N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.